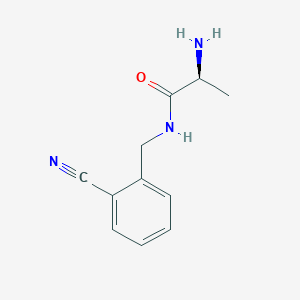

(S)-2-Amino-N-(2-cyano-benzyl)-propionamide

Description

(S)-2-Amino-N-(2-cyano-benzyl)-propionamide is a chiral amide derivative characterized by an (S)-configured α-amino group and a 2-cyanobenzyl substituent on the amide nitrogen. Its molecular formula is C₁₁H₁₂N₃O, with a molar mass of 202.24 g/mol. The compound’s structure combines a propionamide backbone with a benzyl group bearing a cyano (-CN) substituent at the ortho position.

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-cyanophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8(13)11(15)14-7-10-5-3-2-4-9(10)6-12/h2-5,8H,7,13H2,1H3,(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTUFTAFXYZUDO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=CC=C1C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-propionamide typically involves the reaction of 2-cyanobenzyl bromide with an appropriate amine under controlled conditions. One common method includes the use of a palladium catalyst and a cyanidization agent to introduce the cyano group . The reaction is carried out in a solvent such as chloroform or ethyl acetate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow protocols for bromination of benzylic compounds using N-bromosuccinimide and a compact fluorescent lamp (CFL) to activate the radical reactions . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-cyano-benzyl)-propionamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-N-(2-cyano-benzyl)-propionamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive molecules.

Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-propionamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of DPP-4 by binding to its active site, thereby modulating the enzyme’s activity and affecting metabolic pathways . The cyano group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on the Benzyl Ring

The benzyl ring’s substituents significantly alter physicochemical and biological properties. Key comparisons include:

Key Observations :

Modifications to the Amide Nitrogen

Alterations to the amide nitrogen’s substituents impact steric and electronic profiles:

Key Observations :

- Heterocyclic Additions : The thiazole group in ’s compound introduces a planar aromatic system, enabling π-π stacking in biological systems.

Biological Activity

(S)-2-Amino-N-(2-cyano-benzyl)-propionamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14N2O

- Key Functional Groups :

- Amino group (-NH2)

- Cyano group (-C≡N)

- Benzyl moiety

The presence of these functional groups suggests that (S)-2-Amino-N-(2-cyano-benzyl)-propionamide may interact with various biological targets, influencing enzymatic activity and receptor binding.

The mechanism of action for (S)-2-Amino-N-(2-cyano-benzyl)-propionamide involves several biochemical interactions:

- Electrophilic Character : The cyano group can act as an electrophile, allowing the compound to participate in nucleophilic reactions with biological macromolecules.

- Hydrogen Bonding : The amino group can form hydrogen bonds, facilitating interactions with enzyme active sites or receptor binding domains.

- Potential Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes or modulate receptor activities, leading to various biological effects.

Antimicrobial Properties

Research has indicated that (S)-2-Amino-N-(2-cyano-benzyl)-propionamide exhibits notable antimicrobial activity. In a comparative study, it was found to have:

- Minimum Inhibitory Concentrations (MIC) :

- Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Bacillus subtilis | 4.0 |

| Escherichia coli | 16.0 |

| Pseudomonas aeruginosa | 32.0 |

These findings suggest that the compound could be a candidate for further development in treating bacterial infections.

Enzyme Inhibition Studies

In enzyme inhibition assays, (S)-2-Amino-N-(2-cyano-benzyl)-propionamide has shown potential as an inhibitor of specific enzymes involved in metabolic pathways:

- Monoamine Oxidase (MAO) : Preliminary data indicate that the compound may have inhibitory effects on MAO, which is crucial for neurotransmitter regulation.

| Compound | IC50 (nM) |

|---|---|

| (S)-2-Amino-N-(2-cyano-benzyl)-propionamide | 45 |

This level of inhibition suggests potential applications in treating neurological disorders where MAO modulation is beneficial.

Case Studies and Research Findings

-

Antibacterial Activity :

A study published in a peer-reviewed journal highlighted the antibacterial properties of various cyano-substituted compounds, including (S)-2-Amino-N-(2-cyano-benzyl)-propionamide. The study reported significant inhibitory effects against multiple bacterial strains, indicating its potential as an antimicrobial agent . -

Enzyme Interaction Studies :

Research focusing on enzyme interactions demonstrated that (S)-2-Amino-N-(2-cyano-benzyl)-propionamide can effectively bind to enzyme active sites, suggesting a mechanism for its observed biological activities . -

Therapeutic Applications :

Ongoing investigations are exploring the therapeutic potential of this compound in drug formulations aimed at treating infections and neurodegenerative diseases. Its unique structure allows for modifications that could enhance efficacy and reduce side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.